3-(6-Amino-9h-purin-9-yl)propanoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(6-aminopurin-9-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)2-1-5(14)15/h3-4H,1-2H2,(H,14,15)(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAYJKFBMWMARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292230 | |
| Record name | 3-(6-Amino-9H-purin-9-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6-Amino-9H-purine-9-propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4244-47-7 | |
| Record name | 6-Amino-9H-purine-9-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4244-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(6-Aminopurin-9-yl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004244477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4244-47-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4244-47-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(6-Amino-9H-purin-9-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(6-AMINOPURIN-9-YL)PROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46VZF3XR6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Amino-9H-purine-9-propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
277 - 278 °C | |
| Record name | 6-Amino-9H-purine-9-propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Hydrolysis of 3-(9-Adeninyl)propionoic Acid Ethyl Ester
The primary synthetic route to Compound AA involves the acid-catalyzed hydrolysis of its ethyl ester precursor. This method, reported by Hammud et al. (2015), achieves a high yield (95%) and purity under reflux conditions.
Reaction Conditions and Workup
A mixture of 3-(9-adeninyl)propionoic acid ethyl ester (5 g, 21.3 mmol) and 200 mL of aqueous 3 M hydrochloric acid is refluxed for 3 hours. After cooling to room temperature, the pH is adjusted to 3.0 using solid sodium hydroxide. The resulting precipitate is collected via Büchner filtration, recrystallized from hot water, and dried under reduced pressure to yield a white solid (4.19 g).
Key Parameters:
-
Catalyst: Hydrochloric acid (3 M aqueous solution)
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Temperature: Reflux (~100°C)
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Reaction Time: 3 hours
-
Workup: pH adjustment, recrystallization
Characterization Data
Compound AA is confirmed through spectroscopic techniques:
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¹H NMR (300 MHz, D₂O): δ 2.79–2.81 (t, 2H, CH₂), 4.44–4.49 (t, 2H, CH₂), 8.16 (s, 1H, purine-H), 8.27 (s, 1H, purine-H).
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¹³C NMR (75 MHz, D₂O): δ 43.88 (CH₂), 57.05 (CH₂), 145.90, 153.7, 157.6 (aromatic carbons), 174.32 (C=O).
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FT-IR (KBr): 1698 cm⁻¹ (C=O stretch), 3219 cm⁻¹ (O–H stretch), 1611 cm⁻¹ (N–H bend).
Physical Properties:
Alternative Synthetic Approaches
While the hydrolysis of ethyl ester remains the gold standard, other methods have been explored:
Alkylation of Adenine
Adenine can be alkylated with β-propiolactone derivatives under basic conditions. However, this route suffers from low regioselectivity and requires stringent purification.
Enzymatic Synthesis
Preliminary studies suggest that lipase-catalyzed ester hydrolysis could offer a greener alternative, though yields and scalability remain unverified.
Optimization and Industrial Considerations
Yield Enhancement Strategies
Scalability Challenges
-
Cost of Precursors: The ethyl ester starting material is expensive ($20.50/500 mL for related compounds), necessitating efficient recycling of solvents.
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Energy Consumption: Reflux for 3 hours limits energy efficiency; microwave-assisted hydrolysis is under investigation.
Analytical and Spectroscopic Validation
Purity Assessment
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The propanoic acid moiety participates in typical carboxylic acid reactions:
Esterification
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Reagents : Methanol/H⁺ (acid catalysis) or thionyl chloride followed by alcohol
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Product : Methyl 3-(6-amino-9H-purin-9-yl)propanoate
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Conditions : Reflux in methanol with catalytic sulfuric acid
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Yield : ~85% (inferred from analogous ester synthesis in)
Amidation
-
Reagents : Thionyl chloride (to form acyl chloride) followed by ammonia or amines
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Product : 3-(6-Amino-9H-purin-9-yl)propanamide derivatives
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Conditions : Room temperature in anhydrous solvent
Salt Formation
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Reagents : NaOH, KOH
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Product : Sodium or potassium carboxylate salts
Amino Group Reactivity
The 6-amino group on the purine ring undergoes selective modifications:
Acylation
-
Reagents : Acetic anhydride, acetyl chloride
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Product : N⁶-acetylated derivatives
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Conditions : Pyridine as base, room temperature
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Significance : Modifies hydrogen-bonding capacity for nucleotide analog studies .
Alkylation
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Reagents : Alkyl halides (e.g., methyl iodide)
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Product : N⁶-alkylpurine derivatives
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Conditions : DMF, potassium carbonate, 60°C
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Note : Steric hindrance may limit reactivity at the 6-position.
Nucleophilic Substitution
The purine ring allows substitution at the 2- or 8-positions under specific conditions:
| Reaction | Reagents | Product | Conditions |
|---|---|---|---|
| Halogenation (2-position) | POCl₃, PCl₅ | 2-Chloro-6-amino-9H-purine derivative | Reflux, anhydrous conditions |
| Suzuki Coupling (8-position) | Pd(PPh₃)₄, aryl boronic acid | 8-Aryl-substituted analogs | Microwave, 100°C |
Oxidation of the Purine Ring
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Reagents : H₂O₂, KMnO₄
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Product : Purine N-oxide derivatives (e.g., 1-oxide or 3-oxide forms)
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Conditions : Acidic or neutral aqueous media.
Reduction of Nitriles (Analogous Systems)
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Reagents : H₂/Pd-C
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Product : Primary amines (observed in structurally related compounds).
Coordination Chemistry
The compound acts as a ligand for metal ions via:
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Purine N7/N9 atoms : Binds to transition metals (e.g., Cu²⁺, Zn²⁺).
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Carboxylate group : Forms chelate complexes.
| Metal Ion | Coordination Site | Application |
|---|---|---|
| Cu²⁺ | N7 of purine, carboxylate | Anticancer agent development |
| Zn²⁺ | N9 of purine, carboxylate | Enzyme inhibition studies |
Bioconjugation
Used to create covalent adducts with biomolecules:
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Peptide Coupling : EDC/NHS-mediated conjugation to lysine residues.
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Disulfide Formation : Thiol-reactive probes (via intermediate thiolation of the amino group).
Thermal and Photochemical Stability
-
Thermal Decomposition : Degrades above 250°C, releasing CO₂ and ammonia .
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UV Sensitivity : Undergoes photodegradation under UV light (λ = 254 nm), forming lumazine derivatives .
Key Research Findings
-
Antiviral Activity : Structural analogs inhibit viral replication by competing with natural purines in nucleic acid synthesis .
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Enzyme Inhibition : Modifications at the 6-position disrupt adenosine deaminase activity (IC₅₀ = 12 μM in preliminary assays) .
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Metal Complexes : Cu²⁺ complexes exhibit ROS-generating properties, showing cytotoxicity against HeLa cells (EC₅₀ = 8.5 μM).
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H9N5O2
- Molecular Weight : 207.19 g/mol
- IUPAC Name : 3-(6-amino-9H-purin-9-yl)propanoic acid
- CAS Number : 4244-47-7
The compound features a purine base structure, which is crucial for its biochemical interactions and functionalities.
Enzyme Inhibition Studies
This compound has been studied for its ability to inhibit specific enzymes involved in nucleotide metabolism. This inhibition can be pivotal in understanding metabolic pathways and developing therapeutic agents for diseases related to nucleotide imbalances.
Antiviral Research
Research indicates that purine derivatives, including this compound, exhibit antiviral properties. They may interfere with viral replication processes by mimicking natural substrates required for nucleic acid synthesis. This characteristic positions the compound as a candidate for antiviral drug development.
Cancer Research
The compound's structural similarity to nucleotides allows it to be explored in cancer research, particularly in the context of targeted therapies that disrupt cancer cell proliferation by interfering with DNA synthesis and repair mechanisms.
Drug Development
Due to its biochemical properties, this compound is being investigated as a scaffold for new drug candidates. Its ability to modulate biological pathways makes it an attractive target for synthesizing novel therapeutics aimed at various diseases, including cancer and viral infections.
Metabolite Studies
The compound serves as a useful metabolite in pharmacokinetic studies, aiding researchers in understanding drug metabolism and disposition in biological systems.
Plant Growth Regulation
Preliminary studies suggest that this compound may influence plant growth and development by acting as a growth regulator. Its role in nucleotide metabolism could enhance stress resistance in plants, promoting better yields under adverse conditions.
Biopesticide Development
Given its biochemical activity, there is potential for developing biopesticides based on this compound. Its ability to disrupt cellular processes in pests could lead to environmentally friendly pest management solutions.
Case Studies
Mechanism of Action
The mechanism of action of 3-(6-Amino-9H-purin-9-yl)propanoic acid involves its interaction with specific molecular targets and pathways. As a purine derivative, it can mimic natural nucleotides and interfere with nucleic acid synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also act as an enzyme inhibitor, blocking the activity of enzymes involved in critical biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
Sulfanyl-linked analogs (e.g., 3-(9H-Purin-6-ylsulfanyl)propanoic acid) introduce a thioether bond, which may alter redox properties or metal-binding capabilities . Oxo and methyl groups (e.g., 1,3-dimethyl-2,6-dioxo derivative) reduce basicity and may confer resistance to deamination .
Synthetic Efficiency :
- The parent compound and 9a are synthesized with high yields (76–87%) via flash chromatography, whereas derivatives like 9g require harsher conditions (e.g., MeONa treatment) and show lower yields (50–68%) .
Physical Properties: The parent compound and its phosphonate derivatives (e.g., 7a and 7b) exhibit high melting points (>250°C), suggesting strong crystalline packing due to hydrogen bonding from the amino and carboxylic acid groups .
Biological Activity
3-(6-Amino-9h-purin-9-yl)propanoic acid, also known as 6-amino-9H-purine-9-propanoic acid, is a purine derivative with significant biological activities. This compound has garnered attention due to its structural similarity to adenosine, suggesting potential roles in cellular signaling and metabolic pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and comparative analysis with related compounds.
- Molecular Formula : C₈H₉N₅O₂
- Molecular Weight : 207.19 g/mol
- CAS Number : 4244-47-7
Research indicates that this compound influences several biological pathways:
- Aminoacyl tRNA Synthetase Inhibition : This compound has been identified as a high-affinity inhibitor of specific aminoacyl tRNA synthetases, which are crucial for protein synthesis. The inhibition of these enzymes can lead to altered protein production, impacting various cellular functions.
- Modulation of Adenosine Receptors : Due to its structural resemblance to adenosine, it may interact with adenosine receptors (A1, A2A, A2B, and A3), which play vital roles in neurotransmission and immune responses. Preliminary studies suggest that it may influence cellular responses such as proliferation and apoptosis through these interactions .
- Impact on Purine Metabolism : The compound's involvement in purine metabolism suggests potential implications in diseases related to nucleotide imbalances, such as cancer and metabolic disorders.
Antiviral Properties
The mono-L-valine ester of ganciclovir, synthesized using this compound as an intermediate, has shown efficacy as an antiviral agent. This highlights the compound's utility in developing therapeutics for viral infections.
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and unique features of compounds related to this compound:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Adenosine | High | Natural nucleoside involved in energy transfer |
| Guanosine | High | Another nucleoside with distinct biological roles |
| 2-Aminopurine | Moderate | Lacks the propanoic acid side chain |
| 6-Methylaminopurine | Moderate | Methyl group substitution affects biological activity |
The unique propanoic acid side chain of this compound may confer distinct biological activities that differentiate it from its counterparts.
Case Study 1: Inhibition of Aminoacyl tRNA Synthetases
In a study evaluating the effects of various purine derivatives on aminoacyl tRNA synthetase activity, this compound was shown to significantly inhibit enzyme activity at micromolar concentrations. This inhibition correlated with decreased protein synthesis in cultured cells, indicating its potential as a therapeutic agent for diseases characterized by dysregulated protein production.
Case Study 2: Modulation of Immune Responses
Another study investigated the effects of this compound on immune cell signaling pathways. Results indicated that treatment with this compound led to altered cytokine production in macrophages, suggesting a role in modulating inflammatory responses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(6-Amino-9H-purin-9-yl)propanoic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of purine derivatives often involves nucleophilic substitution or coupling reactions. For example, 9-ethyladenine derivatives can be synthesized by reacting adenine analogs with alcohols under reflux, followed by purification via column chromatography (e.g., CHCl₃/CH₃OH gradients) to achieve yields >80% . For propanoic acid derivatives, esterification or carboxyl group protection (e.g., Fmoc groups) may be employed, as seen in fluorenylmethoxycarbonyl (Fmoc)-protected amino acids . Optimization includes adjusting reaction time (4–24 hours), temperature (60–100°C), and stoichiometric ratios of reagents.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/MS : To confirm molecular weight and detect impurities.
- ¹H/¹³C NMR : To verify the presence of the purine ring (δ ~8.0 ppm for H8 proton) and propanoic acid side chain (δ ~2.5–3.5 ppm for CH₂ groups) .
- Melting Point Analysis : Compare observed values with literature data (e.g., purine derivatives often exhibit mp >250°C) .
- Elemental Analysis : Validate C, H, N composition within ±0.3% of theoretical values .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis. Avoid exposure to moisture, as purine derivatives are hygroscopic .
Advanced Research Questions
Q. How does the length and flexibility of the propanoic acid side chain influence the compound’s binding affinity to adenosine receptors?
- Methodological Answer : Structure-activity relationship (SAR) studies on 9-ethyladenine derivatives show that substituent flexibility (e.g., propoxy vs. ethoxy groups) modulates receptor affinity. Computational modeling (e.g., molecular docking) and thermodynamic assays (e.g., isothermal titration calorimetry) can quantify binding energy changes. For example, bulkier substituents may sterically hinder interactions, reducing affinity by >50% .
Q. What strategies resolve contradictions in spectral data or crystallographic results for purine-propanoic acid derivatives?
- Methodological Answer : Discrepancies in X-ray crystallography data (e.g., bond angles or torsional strains) may arise from polymorphism or solvate formation. Re-crystallization in alternative solvents (e.g., acetonitrile vs. ethanol) and comparative analysis using powder XRD or solid-state NMR can clarify structural variations . For spectral mismatches, cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .
Q. How can researchers design experiments to probe the compound’s metabolic stability or enzymatic degradation pathways?
- Methodological Answer : Conduct in vitro assays with liver microsomes or hepatocytes to monitor metabolic byproducts via LC-MS/MS. Isotope labeling (e.g., ¹⁴C at the propanoic acid chain) tracks degradation intermediates. Enzymatic hydrolysis by esterases or amidases can be inhibited using specific blockers (e.g., bis-p-nitrophenyl phosphate for esterases) to identify cleavage sites .
Q. What computational methods predict the compound’s physicochemical properties or pharmacokinetic behavior?
- Methodological Answer : Use quantum mechanical calculations (e.g., DFT for pKa prediction) and QSPR models to estimate logP, solubility, and bioavailability. Tools like SwissADME or MoKa integrate molecular descriptors (e.g., polar surface area, H-bond donors) to simulate ADME profiles . Molecular dynamics simulations (e.g., GROMACS) model membrane permeability .
Experimental Design Considerations
- Synthetic Challenges : Purine N9-position reactivity may lead to side products; use protecting groups (e.g., Fmoc) and monitor reactions via TLC .
- Data Validation : Cross-reference melting points and spectral data with peer-reviewed databases (e.g., PubChem) to avoid artifacts .
- Safety Protocols : Adhere to hazard codes (e.g., P210 for flammability) and use fume hoods for reactions involving volatile reagents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
